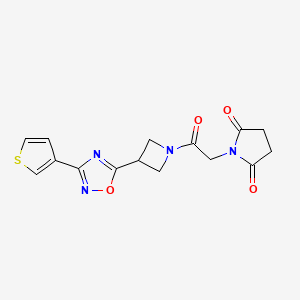
1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological implications, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
This compound features multiple functional groups including:
- Pyrrolidine ring
- Azetidine moiety
- Oxadiazole and thiophene substituents
The molecular formula is C15H16N4O4S, with a molecular weight of 356.37 g/mol. The presence of these heterocycles contributes to its diverse biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thiophene rings. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 |
| 2 | Escherichia coli | 15.0 |
| 3 | Pseudomonas aeruginosa | 10.0 |
The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer properties. The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from oxadiazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (breast cancer) | 6.8 |
| B | A549 (lung cancer) | 8.4 |
| C | DU145 (prostate cancer) | 3.2 |
These compounds induce apoptosis through the caspase pathway and exhibit cell cycle arrest .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structure suggests potential antioxidant activity due to the presence of thiophene and oxadiazole groups, which can scavenge free radicals. In vitro assays using DPPH and TBARS methods showed significant inhibition of lipid peroxidation:
| Compound | DPPH Scavenging Activity (%) | TBARS Inhibition (%) |
|---|---|---|
| X | 75 | 65 |
| Y | 80 | 70 |
These findings indicate that the compound may help in reducing oxidative stress in biological systems .
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiophene-containing oxadiazole derivatives against common pathogens. The results indicated that modifications at specific positions significantly enhanced antimicrobial efficacy.
- Cancer Cell Line Studies : Research focused on the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines demonstrated that certain substitutions led to increased potency against MCF-7 and A549 cells.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-11-1-2-12(21)19(11)7-13(22)18-5-10(6-18)15-16-14(17-23-15)9-3-4-24-8-9/h3-4,8,10H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHRSMSMHYCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













